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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)propan-1-amine

Cat. No.: B093714

Introduction

3-(4-Chlorophenyl)propan-1-amine is a primary amine derivative of chlorobenzene with
significant interest in medicinal chemistry and drug development as a potential intermediate or
scaffold for synthesizing more complex therapeutic agents. Its structural features, a substituted
aromatic ring coupled to a flexible propyl amine chain, give rise to a unique physicochemical
profile that can be comprehensively elucidated through a combination of modern spectroscopic
techniques. This in-depth technical guide provides a detailed analysis of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-(4-
Chlorophenyl)propan-1-amine. The interpretation of this data is grounded in fundamental
spectroscopic principles and draws upon comparative data from analogous structures to
provide a robust characterization. This guide is intended for researchers, scientists, and
professionals in drug development who require a thorough understanding of the spectroscopic
properties of this compound for identification, purity assessment, and further molecular design.

Chemical Structure and Overview

The molecular structure of 3-(4-Chlorophenyl)propan-1-amine is foundational to
understanding its spectroscopic signature. The molecule consists of a para-substituted
chlorophenyl group attached to a three-carbon aliphatic chain, terminating in a primary amine
group.
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Molecular Formula: CoH12CIN[1]
Molecular Weight: 169.65 g/mol [1]
IUPAC Name: 3-(4-chlorophenyl)propan-1-amine[1]

The presence of a stereocenter is absent in this molecule. The key structural components that
will be probed by the spectroscopic methods discussed are:

e The para-substituted aromatic ring.

e The propyl chain and its distinct methylene (-CHz-) groups.

e The terminal primary amine (-NHz) group.

Caption: Chemical Structure of 3-(4-Chlorophenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-(4-Chlorophenyl)propan-1-amine, both *H and 3C NMR will provide critical
information on the electronic environment of each unique proton and carbon atom.

'H NMR Spectroscopy

Experimental Protocol:

A standard *H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. A
sample of 3-(4-Chlorophenyl)propan-1-amine (5-10 mg) would be dissolved in approximately
0.6 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds), with
tetramethylsilane (TMS) added as an internal standard (4 0.00). The data would be acquired
with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted *H NMR Data:
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.25 Doublet 2H Ar-H (ortho to CI)
~7.15 Doublet 2H Ar-H (ortho to propyl)
~2.70 Triplet 2H -CHz- (benzylic)
~2.65 Triplet 2H -CH2-NH2
~1.80 Quintet 2H -CHz- (middle)
~ 1.30 (variable) Singlet (broad) 2H -NH:z

Interpretation and Rationale:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system for a
para-substituted benzene ring. The two doublets around 7.25 and 7.15 ppm are assigned to the
aromatic protons. The protons ortho to the electron-withdrawing chlorine atom are expected to
be slightly deshielded and appear downfield compared to the protons ortho to the alkyl
substituent.[2]

The aliphatic region will display signals for the three methylene groups of the propyl chain. The
benzylic protons, being adjacent to the aromatic ring, will be the most deshielded of the three
and are predicted to appear as a triplet around 2.70 ppm. The methylene group attached to the
amine will also be deshielded due to the electronegativity of the nitrogen atom and is expected
as a triplet around 2.65 ppm. The central methylene group will be the most shielded of the
three and is predicted to appear as a quintet (or multiplet) around 1.80 ppm, being coupled to
the two adjacent methylene groups. The amine protons typically appear as a broad singlet, and
their chemical shift can vary depending on concentration and solvent due to hydrogen bonding
and exchange.

3C NMR Spectroscopy

Experimental Protocol:

A 13C NMR spectrum would be acquired on the same spectrometer as the *H NMR, typically at
a frequency of 100 or 125 MHz. The same sample solution would be used. A proton-decoupled
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spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon
atom.

Predicted 3C NMR Data:

Chemical Shift (6, ppm) Assignment

~ 140 Ar-C (quaternary, C-propyl)
~131 Ar-C (quaternary, C-Cl)
~130 Ar-CH (ortho to propyl)

~ 128 Ar-CH (ortho to CI)

~42 -CH2-NH:z

~35 -CH:- (benzylic)

~ 33 -CHz- (middle)

Interpretation and Rationale:

The aromatic region will show four distinct signals due to the symmetry of the para-substituted
ring. The two quaternary carbons, one bearing the propyl group and the other the chlorine
atom, will have distinct chemical shifts. The carbon attached to the chlorine will be deshielded
due to the electronegativity of the chlorine. The two sets of equivalent aromatic CH carbons will
also have distinct signals. The aliphatic region will show three signals corresponding to the
three methylene carbons of the propyl chain. The carbon attached to the nitrogen will be the
most deshielded of the three.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
liquid sample like 3-(4-Chlorophenyl)propan-1-amine, a thin film can be prepared between
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two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, the spectrum can
be recorded in a suitable solvent that does not have interfering absorptions in the regions of
interest.

Predicted IR Data:

Wavenumber (cm~?) Intensity Assignment

3400-3250 Medium, Broad N-H stretching (primary amine)

3100-3000 Medium Aromatic C-H stretching

2950-2850 Strong Aliphatic C-H stretching

~ 1600 Medium N-H bending (scissoring)

1500-1400 Medium-Strong Aromatic C=C stretching

~ 820 Strong para—substi.tuted C-H out-of-
plane bending

~ 1100 Medium C-N stretching

Interpretation and Rationale:

The most characteristic feature in the IR spectrum of a primary amine is the N-H stretching
absorption, which typically appears as a pair of medium-intensity peaks in the 3400-3250 cm~1
region.[3] The presence of two peaks is due to the symmetric and asymmetric stretching
modes of the -NHz group. The N-H bending vibration is expected around 1600 cm~1. Strong
absorptions in the 2950-2850 cm~?* range are due to the C-H stretching of the propyl chain.
Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm~*. The
para-substitution pattern on the benzene ring gives rise to a strong out-of-plane C-H bending
absorption in the 850-800 cm~1 region.[4][5] The C-N stretching vibration is expected in the
1250-1020 cm~? range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used for structural elucidation and confirmation.
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Experimental Protocol:

A mass spectrum would be obtained using an electron ionization (El) mass spectrometer. A
small amount of the sample is introduced into the instrument, where it is vaporized and
bombarded with a high-energy electron beam. This causes the molecule to ionize and
fragment. The resulting positively charged ions are then separated by their mass-to-charge
ratio (m/z) and detected.

Predicted Mass Spectrum Data:

m/z Interpretation

169/171 Molecular ion [M]* and [M+2]* (due to 3>CI/37Cl)
140 [M - NHz]*

111/113 [CI-CsHa-CH2]* (chlorotropylium ion)

30 [CH2=NH2]* (base peak)

Interpretation and Rationale:

The mass spectrum will exhibit a molecular ion peak at m/z 169, corresponding to the
molecular weight of the compound with the 3°Cl isotope. A smaller peak at m/z 171, with an
intensity of approximately one-third of the m/z 169 peak, will also be observed due to the
natural abundance of the 3’Cl isotope. This isotopic pattern is a clear indicator of the presence
of a single chlorine atom in the molecule.

The fragmentation of primary amines is dominated by alpha-cleavage, which is the cleavage of
the bond between the carbon atom bearing the amine group and the adjacent carbon atom.[6]
[7] For 3-(4-Chlorophenyl)propan-1-amine, this would involve the cleavage of the C1-C2
bond of the propyl chain, leading to the formation of a resonance-stabilized iminium ion,
[CH2=NHz]*, at m/z 30. This fragment is often the base peak in the mass spectrum of primary
amines.[8][9]

Another likely fragmentation pathway involves the benzylic cleavage, which would result in the
formation of a chlorotropylium ion at m/z 111/113. The loss of the amino group as a neutral
radical would give a fragment at m/z 140.
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Caption: Predicted major fragmentation pathways for 3-(4-Chlorophenyl)propan-1-amine in
EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 3-(4-Chlorophenyl)propan-1-amine. The predicted spectroscopic data,
based on established principles and comparative analysis, offers a detailed roadmap for the
identification and structural verification of this compound. The *H and 3C NMR spectra reveal
the precise connectivity of the carbon-hydrogen framework, the IR spectrum confirms the
presence of key functional groups, and the mass spectrum provides the molecular weight and
characteristic fragmentation patterns. This guide serves as a valuable resource for scientists
working with this molecule, enabling confident structural assignment and facilitating its use in
further research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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